Cas no 1392415-62-1 ((4-chloro-1,3-dioxaindan-5-yl)boronic acid)

(4-chloro-1,3-dioxaindan-5-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (4-Chloro-1,3-benzodioxol-5-yl)boronic acid
- (4-chloro-1,3-dioxaindan-5-yl)boronic acid
- Z1618039334
- Boronic acid, B-(4-chloro-1,3-benzodioxol-5-yl)-
- (4-Chlorobenzo[d][1,3]dioxol-5-yl)boronic acid
-
- MDL: MFCD23380968
- インチ: 1S/C7H6BClO4/c9-6-4(8(10)11)1-2-5-7(6)13-3-12-5/h1-2,10-11H,3H2
- InChIKey: UTYXAXODQACACN-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(B(O)O)C=CC2=C1OCO2
計算された属性
- せいみつぶんしりょう: 200.0047665 g/mol
- どういたいしつりょう: 200.0047665 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.9
- ぶんしりょう: 200.38
じっけんとくせい
- 密度みつど: 1.56±0.1 g/cm3(Predicted)
- ふってん: 384.5±52.0 °C(Predicted)
- 酸性度係数(pKa): 8.18±0.20(Predicted)
(4-chloro-1,3-dioxaindan-5-yl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8259883-0.25g |
(4-chloro-1,3-dioxaindan-5-yl)boronic acid |
1392415-62-1 | 95.0% | 0.25g |
$735.0 | 2025-02-21 | |
Enamine | EN300-8259883-0.1g |
(4-chloro-1,3-dioxaindan-5-yl)boronic acid |
1392415-62-1 | 95.0% | 0.1g |
$515.0 | 2025-02-21 | |
Enamine | EN300-8259883-2.5g |
(4-chloro-1,3-dioxaindan-5-yl)boronic acid |
1392415-62-1 | 95.0% | 2.5g |
$2912.0 | 2025-02-21 | |
Enamine | EN300-8259883-0.05g |
(4-chloro-1,3-dioxaindan-5-yl)boronic acid |
1392415-62-1 | 95.0% | 0.05g |
$344.0 | 2025-02-21 | |
Enamine | EN300-8259883-10.0g |
(4-chloro-1,3-dioxaindan-5-yl)boronic acid |
1392415-62-1 | 95.0% | 10.0g |
$6390.0 | 2025-02-21 | |
Aaron | AR028HXS-100mg |
(4-chloro-1,3-dioxaindan-5-yl)boronicacid |
1392415-62-1 | 95% | 100mg |
$734.00 | 2025-02-16 | |
1PlusChem | 1P028HPG-1g |
(4-chloro-1,3-dioxaindan-5-yl)boronicacid |
1392415-62-1 | 95% | 1g |
$1898.00 | 2024-06-21 | |
Enamine | EN300-8259883-10g |
(4-chloro-1,3-dioxaindan-5-yl)boronic acid |
1392415-62-1 | 95% | 10g |
$6390.0 | 2023-09-02 | |
1PlusChem | 1P028HPG-500mg |
(4-chloro-1,3-dioxaindan-5-yl)boronicacid |
1392415-62-1 | 95% | 500mg |
$1494.00 | 2024-06-21 | |
Aaron | AR028HXS-1g |
(4-chloro-1,3-dioxaindan-5-yl)boronicacid |
1392415-62-1 | 95% | 1g |
$2067.00 | 2025-02-16 |
(4-chloro-1,3-dioxaindan-5-yl)boronic acid 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
(4-chloro-1,3-dioxaindan-5-yl)boronic acidに関する追加情報
(4-Chloro-1,3-Dioxaindan-5-Yl)Boronic Acid: A Comprehensive Overview
The compound with CAS No. 1392415-62-1, commonly referred to as (4-chloro-1,3-dioxaindan-5-yl)boronic acid, is a significant molecule in the field of organic chemistry and materials science. This compound is particularly notable for its role in organoboron chemistry, where it serves as a versatile building block in the synthesis of various functional materials and pharmaceutical agents.
Organoboron compounds have gained immense attention in recent years due to their unique electronic properties and reactivity. The dioxaindan framework in this compound provides a rigid and electron-deficient platform, making it highly suitable for applications in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is widely used in the construction of carbon-carbon bonds, which are fundamental in the synthesis of complex molecules.
The synthesis of (4-chloro-1,3-dioxaindan-5-yl)boronic acid typically involves a multi-step process that includes the formation of the dioxaindan ring followed by functionalization with a boronic acid group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions, thereby streamlining the overall synthetic pathway.
In terms of applications, this compound has found extensive use in the development of functional polymers and optoelectronic materials. The presence of the boronic acid group allows for easy modification and integration into larger molecular frameworks. For example, studies have demonstrated its utility in creating stimuli-responsive materials that exhibit reversible changes in properties under external conditions such as pH or temperature.
Moreover, (4-chloro-1,3-dioxaindan-5-yl)boronic acid has shown promise in the field of drug delivery systems. Its ability to form stable conjugates with therapeutic agents makes it an attractive candidate for targeted drug delivery applications. Recent research has focused on enhancing its biocompatibility and stability under physiological conditions to improve its suitability for medical uses.
From a structural perspective, the compound's dioxaindan ring contributes significantly to its stability and reactivity. The chloro substituent at position 4 introduces electron-withdrawing effects, which modulate the electronic properties of the molecule and influence its reactivity in various chemical transformations. This makes it a valuable substrate for exploring new reaction mechanisms and catalytic processes.
In conclusion, (4-chloro-1,3-dioxaindan-5-yl)boronic acid stands out as a versatile and functional molecule with wide-ranging applications across multiple disciplines. Its unique chemical properties and compatibility with modern synthetic methodologies position it as a key player in advancing materials science and pharmaceutical research.
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